8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Description
8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They are also significant targets for new central nervous system (CNS) drug discovery .
Mode of Action
The compound has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . It produces somewhat similar effects although it is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Pathways
In the mammalian cell cycle, CDK4/6 associate with D-type cyclins and control progression through the G1 phase when the cell prepares to initiate DNA synthesis . Activation of CDK4/6/cyclin D complexes contribute to hyperphosphorylation of the retinoblastoma (RB) family of proteins, which results in the release of associated protein factors . One key RB-binding partner is the E2F-1 transcription factor, which appears to activate the transcription of genes whose products are required for S-phase progression .
Pharmacokinetics
The compound is metabolized in the liver (hepatic metabolism) and excreted through the kidneys (renal excretion) . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied, and it has been found to exhibit an acceptable pharmacokinetic profile .
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-17-4-2-16(3-5-17)24-8-6-23(7-9-24)13-15-10-22(25)29-19-12-21-20(11-18(15)19)27-14-28-21/h2-5,10-12H,6-9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEBXEBUDACELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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